molecular formula C11H6BrClN2O2 B1531344 5-Bromo-2-(4-chlorophenyl)-3-nitropyridine CAS No. 1800347-66-3

5-Bromo-2-(4-chlorophenyl)-3-nitropyridine

Cat. No.: B1531344
CAS No.: 1800347-66-3
M. Wt: 313.53 g/mol
InChI Key: URBWFINFOCUHNP-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-chlorophenyl)-3-nitropyridine is a multipurpose, polysubstituted pyridine building block for research applications. Its molecular structure incorporates bromo, nitro, and aryl substituents, enabling diverse chemical transformations. The bromine atom at the 5-position serves as a handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing for the introduction of complex carbon or nitrogen-based fragments . The nitro group at the 3-position is a strong electron-withdrawing group that facilitates nucleophilic aromatic substitution with various S-, N-, and O-nucleophiles, and can also be reduced to an amine for further functionalization . This combination of features makes it a valuable intermediate in medicinal chemistry for the synthesis of potential pharmacologically active molecules, including enzyme inhibitors . It is also of interest in materials science for the development of organic compounds with specific photophysical properties . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-(4-chlorophenyl)-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrClN2O2/c12-8-5-10(15(16)17)11(14-6-8)7-1-3-9(13)4-2-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBWFINFOCUHNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=N2)Br)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 5 Bromo 2 4 Chlorophenyl 3 Nitropyridine

Retrosynthetic Analysis of the 5-Bromo-2-(4-chlorophenyl)-3-nitropyridine Scaffold

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by transforming a target molecule into simpler precursor structures. wikipedia.org For this compound, the analysis begins by identifying the most logical bond disconnections.

The most strategic initial disconnection is the carbon-carbon bond between the pyridine (B92270) C-2 position and the 4-chlorophenyl group. This disconnection is suggested by the prevalence and reliability of transition metal-catalyzed cross-coupling reactions. This leads to two key synthons: a nucleophilic 4-chlorophenyl synthon and an electrophilic 2-pyridyl synthon. The corresponding synthetic equivalents would be (4-chlorophenyl)boronic acid and a suitably activated pyridine derivative, such as 5-bromo-2-halo-3-nitropyridine (where halo = Cl, Br, or I).

A subsequent series of disconnections on the polysubstituted pyridine fragment involves functional group interconversion (FGI). The bromo and nitro groups can be disconnected to reveal a simpler pyridine core. This retrosynthetic pathway suggests a forward synthesis commencing with a pyridine derivative, followed by sequential functionalization—nitration, bromination, and finally, a cross-coupling reaction.

An alternative retrosynthetic approach involves breaking the bonds that form the pyridine ring itself. This suggests a synthesis that builds the substituted ring from acyclic precursors through a cyclization reaction, a strategy often employed for constructing highly functionalized heterocyclic systems. scitepress.org

Classical Synthetic Approaches

Based on the retrosynthetic analysis, the synthesis of this compound can be achieved via two primary routes: the de novo formation of the pyridine ring or the functionalization of a pre-existing pyridine core.

Pyridine Ring Formation Strategies Relevant to Substituted Nitropyridines

The construction of the pyridine ring itself offers a direct route to complex derivatives. Several classical methods can be adapted for this purpose.

Three-Component Ring Transformations: These reactions are powerful tools for creating functionalized heterocycles. One notable method involves the reaction of 1-methyl-3,5-dinitro-2-pyridone with a ketone and an ammonia (B1221849) source. nih.gov This "scrap and build" approach allows for the synthesis of various nitropyridines that might be difficult to access through other means. nih.gov By selecting appropriate ketone precursors, this strategy could theoretically be adapted to construct the desired substituted pyridine skeleton.

Hantzsch Pyridine Synthesis and Related Condensations: Although the classical Hantzsch synthesis yields dihydropyridines, modifications and subsequent oxidation can produce fully aromatic pyridine rings. It involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source. The Gattermann-Skita synthesis, which utilizes a malonate ester salt and dichloromethylamine, is another example of a condensation reaction to form a pyridine ring. wikipedia.org

Post-Cyclization Functionalization Methods

This approach is often more practical and involves the sequential introduction of the required functional groups onto a simpler, commercially available pyridine derivative. A plausible synthetic sequence starts with a precursor like 2-aminopyridine (B139424) or 2-chloropyridine (B119429), followed by nitration, bromination, and the introduction of the aryl substituent.

The introduction of a bromine atom at the C-5 position of the pyridine ring requires regioselective control. The choice of brominating agent and the nature of the other substituents on the ring are critical.

Direct bromination of pyridine itself is challenging, but the presence of activating or deactivating groups directs the substitution. For precursors like 2-aminopyridine, bromination with N-Bromosuccinimide (NBS) in a solvent like acetonitrile (B52724) can yield 2-amino-5-bromopyridine (B118841) with good regioselectivity. chemicalbook.com For nitropyridine substrates, electrophilic bromination is also feasible. An alternative reagent, 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), has proven effective for the C-5 bromination of pyrimidine (B1678525) nucleosides and can be applied to other heterocyclic systems. fiu.edunih.gov The reaction conditions, including solvent and temperature, must be carefully optimized to achieve the desired isomer.

A common route to a key intermediate, 5-bromo-2-nitropyridine, involves the oxidation of 2-amino-5-bromopyridine. chemicalbook.com

PrecursorBrominating AgentSolventOutcome
2-AminopyridineN-Bromosuccinimide (NBS)Acetonitrile2-Amino-5-bromopyridine
Uridine Derivatives1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)CH₂Cl₂, DMF5-Bromo-uridine derivatives fiu.edunih.gov
2-Amino-5-bromopyridineFuming Nitric Acid / H₂SO₄H₂SO₄5-Bromo-2-hydroxy-3-nitropyridine prepchem.com

The formation of the C-C bond between the pyridine ring and the 4-chlorophenyl group is a pivotal step. Transition metal-catalyzed cross-coupling reactions are the most efficient and widely used methods for this transformation. nih.gov The substrate for this step is typically a 2-halopyridine, such as 5-bromo-2-chloro-3-nitropyridine (B118568). sigmaaldrich.com

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is arguably the most powerful method for forming aryl-aryl bonds. acs.org It involves the reaction of an organoboron compound (like a boronic acid or ester) with a halide or triflate, catalyzed by a palladium(0) complex. acs.orgorganic-chemistry.org

To synthesize the target molecule, 5-bromo-2-chloro-3-nitropyridine would be coupled with (4-chlorophenyl)boronic acid. The C-Cl bond at the C-2 position is generally more reactive towards palladium-catalyzed coupling than the C-Br bond at the C-5 position in such electron-deficient systems, allowing for selective reaction.

The success of the Suzuki-Miyaura coupling of heteroaryl chlorides depends heavily on the choice of catalyst system. researchgate.net Highly active catalysts composed of a palladium source (e.g., Pd(OAc)₂, Pd₂ (dba)₃) and specialized phosphine (B1218219) ligands (e.g., bulky, electron-rich dialkylbiphenylphosphines or N-heterocyclic carbenes (NHCs)) are often required to achieve high yields, especially with less reactive aryl chlorides. acs.orgorganic-chemistry.orgresearchgate.net

Illustrative Suzuki-Miyaura Reaction Conditions for 2-Chloropyridines

Aryl Halide Boronic Acid Catalyst Ligand Base Solvent Yield Reference
3-Amino-2-chloropyridine 2-Methoxyphenylboronic acid Pd(OAc)₂ SPhos K₃PO₄ Toluene/H₂O 99% organic-chemistry.org
2-Chloropyridine Phenylboronic acid Pd/C PPh₃ K₂CO₃ Toluene/H₂O 92% acs.org
2-Chloropyridine Derivatives Arylboronic acids [NiCl(o-tol)(dppf)] dppf K₃PO₄ Dioxane Low/No Yield rsc.org

Note: The table presents examples for similar substrates to illustrate typical reaction conditions. The nickel-catalyzed system showed poor reactivity for 2-chloropyridine specifically. rsc.org

Heck-type Reactions:

The Heck reaction, or Mizoroki-Heck reaction, traditionally couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org While typically used to form substituted alkenes, it can be part of a strategy to form the desired C-C bond. researchgate.net For instance, a 2-halopyridine could be reacted with 4-chlorostyrene. This would yield a stilbene-like intermediate, which would then require a subsequent reduction step to form the final single bond linkage. Because this route is less direct than the Suzuki-Miyaura coupling for creating a biaryl linkage, it is generally considered a less efficient pathway for this specific target. nih.gov

Introduction of the 4-Chlorophenyl Group at the C-2 Position
Nucleophilic Aromatic Substitution (SNAr) Strategies

The synthesis of substituted pyridines can be effectively achieved through Nucleophilic Aromatic Substitution (SNAr). This strategy is particularly relevant for pyridine rings activated by strongly electron-withdrawing groups, such as the nitro group (-NO₂), which stabilizes the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org The general mechanism involves a two-step addition-elimination process where a nucleophile attacks the aromatic ring, forming an intermediate, followed by the departure of a leaving group. libretexts.orgyoutube.com

For the synthesis of this compound, an SNAr strategy would typically involve a pyridine ring already containing the bromo and nitro substituents. The nitro group at the C-3 position strongly activates the C-2 and C-6 positions for nucleophilic attack. A plausible precursor for this strategy is 5-Bromo-2-chloro-3-nitropyridine . sigmaaldrich.com In this scenario, the chlorine atom at the C-2 position serves as the leaving group.

The reaction would proceed by the attack of a 4-chlorophenyl nucleophile on the C-2 carbon of 5-bromo-2-chloro-3-nitropyridine. However, generating a 4-chlorophenyl anion for a classic SNAr reaction is not typical. More commonly, this transformation is achieved via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), which proceed through a different mechanism.

A more classical SNAr approach to a related structure might involve reacting a precursor like 2,5-dibromo-3-nitropyridine with a nucleophile such as 4-chlorophenoxide or 4-chloroaniline. The displacement of the bromine at the activated C-2 position would lead to the desired 2-substituted pyridine core. The presence of electron-withdrawing groups is crucial for the success of these reactions on aromatic rings. nih.gov

Table 1: Plausible SNAr Precursors and Reactants

Precursor Nucleophile Potential Product
5-Bromo-2-chloro-3-nitropyridine 4-chlorophenol (as phenoxide) 5-Bromo-2-(4-chlorophenoxy)-3-nitropyridine
Nitration Procedures at the C-3 Position

Direct nitration is a fundamental method for introducing a nitro group onto an aromatic ring. For the synthesis of this compound, this step would involve the nitration of the precursor 5-bromo-2-(4-chlorophenyl)pyridine . The pyridine ring is inherently electron-deficient and thus deactivated towards electrophilic aromatic substitution compared to benzene. However, the reaction is feasible under harsh conditions, typically using a mixture of concentrated nitric acid and sulfuric acid. prepchem.comgoogle.com

The regioselectivity of the nitration is determined by the directing effects of the existing substituents.

The (4-chlorophenyl) group at the C-2 position is an activating, ortho-, para-director for the phenyl ring but acts as a deactivating group on the pyridine ring, directing incoming electrophiles to the C-3 and C-5 positions.

The bromo group at the C-5 position is a deactivating, ortho-, para-director, which also directs towards the C-3 position (the para-position is occupied).

The combined directing effects of both substituents strongly favor the introduction of the nitro group at the C-3 position. The synthesis of related nitropyridines often involves treating the corresponding pyridine with fuming nitric acid in concentrated sulfuric acid. prepchem.com Another effective nitrating system for five-membered heterocycles, which could be applicable here, is nitric acid in trifluoroacetic anhydride. researchgate.net

Table 2: Common Nitrating Agents for Heterocycles

Nitrating Agent Conditions Reference
Fuming HNO₃ in conc. H₂SO₄ 60 °C, 2 hours prepchem.com
HNO₃ / Trifluoroacetic Anhydride 0-5 °C, 12 hours researchgate.net
N₂O₅ in liquid SO₂/H₂O -11 °C chempanda.com

Modern and Green Chemistry Synthetic Paradigms

Recent advancements in synthetic chemistry emphasize the development of more efficient, safer, and environmentally benign processes. These modern paradigms are highly applicable to the synthesis of complex molecules like this compound.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a powerful tool for accelerating chemical reactions. semanticscholar.orgjocpr.com By using microwave irradiation, it is possible to achieve rapid and uniform heating of the reaction mixture, which often leads to significantly reduced reaction times, increased product yields, and improved purity compared to conventional heating methods. jocpr.comnih.gov

This technology can be applied to various steps in the synthesis of the target compound. For instance, a Suzuki cross-coupling reaction to introduce the 4-chlorophenyl group or the nitration step could be accelerated under microwave irradiation. The synthesis of various heterocyclic compounds, including 1,3,4-oxadiazoles and 1,4-dihydropyridine (B1200194) nucleosides, has demonstrated the superiority of microwave heating over conventional methods. jocpr.comnih.gov A one-pot, three-component reaction to form a 1,4-dihydropyridine ring, for example, showed a significant increase in yield and a drastic reduction in reaction time when switching from conventional heating to microwave irradiation. nih.gov

Table 3: Comparison of Conventional vs. Microwave Synthesis for a 1,4-Dihydropyridine Nucleoside

Method Catalyst Solvent Temperature (°C) Time (min) Yield (%)
Conventional Ba(NO₃)₂ Acetonitrile 50 - 42
Microwave Ba(NO₃)₂ Acetonitrile 50 30 58
Microwave Ba(NO₃)₂ Solvent-free 80 5 96

Data adapted from a study on a related multicomponent reaction. nih.gov

Flow Chemistry Applications

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise process, offers substantial advantages in terms of safety, scalability, and reaction control. mdpi.com This is particularly true for highly exothermic or hazardous reactions, such as nitration. The small reactor volumes and high surface-area-to-volume ratio in flow systems allow for efficient heat dissipation, minimizing the risk of thermal runaways. researchgate.net

Catalyst-Free or Organocatalytic Approaches

The principles of green chemistry encourage the reduction or elimination of catalysts, particularly those based on heavy metals. While many key transformations in pyridine synthesis rely on metal catalysis (e.g., palladium for cross-coupling), there is growing interest in catalyst-free and organocatalytic alternatives.

Organocatalysis utilizes small organic molecules to accelerate reactions. For the construction of pyridine rings, various organocatalytic methods have been developed. In some cycloaddition reactions, a solvent like 2,2,2-trifluoroethanol (B45653) (TFE) can act as a Brønsted acid catalyst, promoting the reaction through hydrogen bonding and increasing the electrophilicity of reactants. semanticscholar.org

Truly catalyst-free reactions are often achieved under high temperature or pressure. For the synthesis of this compound, a catalyst-free SNAr reaction could be plausible if the pyridine ring is sufficiently activated by the nitro group and a strong nucleophile is used. Thermal, uncatalyzed multi-component reactions are also a possibility for constructing the core heterocyclic structure.

Multi-Component Reactions (MCRs) for Pyridine Core Construction

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. nih.gov This approach aligns with the principles of green chemistry by offering high pot, atom, and step economy (PASE), minimizing waste and simplifying synthetic procedures. nih.gov

While a direct MCR for this compound is not explicitly reported, the construction of the substituted pyridine core could be achieved through such a strategy. The Hantzsch pyridine synthesis, a well-known MCR, combines an aldehyde, two equivalents of a β-ketoester, and ammonia to form a 1,4-dihydropyridine, which can then be oxidized to the corresponding pyridine. nih.gov A variation of this reaction using appropriately substituted starting materials could potentially build a precursor to the target molecule. For example, a Mannich-like MCR has been used to synthesize the thienopyridine core of the drug clopidogrel. mdpi.com A hypothetical MCR for the target compound's backbone might involve the condensation of a brominated β-ketoester, a 4-chlorophenyl containing component, and an ammonia source.

Table 4: Mentioned Chemical Compounds

Compound Name
This compound
5-Bromo-2-chloro-3-nitropyridine
2,5-Dibromo-3-nitropyridine
4-chlorophenol
4-chloroaniline
5-Bromo-2-(4-chlorophenoxy)-3-nitropyridine
5-Bromo-N-(4-chlorophenyl)-3-nitropyridin-2-amine
5-bromo-2-(4-chlorophenyl)pyridine
Nitric acid
Sulfuric acid
Trifluoroacetic anhydride
Pyridine N-oxide
4-nitropyridine
2,2,2-trifluoroethanol (TFE)
Barium nitrate (B79036) (Ba(NO₃)₂)
Acetonitrile
Ethyl acetoacetate
Ammonium acetate (B1210297)

Eco-Friendly Methodologies in Aqueous Media

The synthesis of biaryl compounds, such as this compound, is most effectively achieved through palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling stands out as a robust and versatile method. Its adaptation to aqueous media represents a significant step towards greener, more sustainable chemical manufacturing. The use of water as a solvent or co-solvent reduces reliance on volatile organic compounds (VOCs), enhances safety, and can in some cases accelerate reaction rates.

A plausible and eco-friendly route to synthesize this compound involves the Suzuki-Miyaura coupling of a suitable brominated nitropyridine precursor with (4-chlorophenyl)boronic acid. A prime candidate for the precursor is 2,5-dibromo-3-nitropyridine . chemicalbook.com In this reaction, the palladium catalyst selectively activates the C-Br bond at the 2-position of the pyridine ring, which is more reactive than the one at the 5-position due to the electronic influence of the adjacent nitro group and the ring nitrogen.

The reaction is conducted in the presence of a base and a palladium catalyst, often with a phosphine ligand, in a biphasic or homogeneous aqueous solvent system. The use of water-soluble ligands or phase-transfer catalysts can further enhance efficiency in these systems.

Table 1: Proposed Eco-Friendly Suzuki-Miyaura Reaction Parameters

ParameterDescriptionExample/Rationale
Pyridine SubstrateThe halogenated pyridine core.2,5-Dibromo-3-nitropyridine
Boronic AcidThe arylating agent.(4-chlorophenyl)boronic acid
CatalystPalladium(0) source, often generated in situ.Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos) or a pre-formed catalyst like Pd(PPh₃)₄.
BaseActivates the boronic acid and neutralizes generated acid.Inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.
Solvent SystemAqueous medium to promote sustainability.Dioxane/Water, Toluene/Water, or Ethanol/Water mixtures (e.g., 4:1 or 3:1 ratio).
TemperatureTypically elevated to ensure a reasonable reaction rate.80-100 °C

Purification and Isolation Techniques in Synthetic Research

Following the synthesis, a multi-step purification process is essential to isolate the target compound, this compound, from unreacted starting materials, catalyst residues, and reaction by-products such as homo-coupled compounds. The typical workflow involves an initial aqueous workup to remove inorganic salts, followed by chromatographic separation and, finally, recrystallization to achieve high purity.

Chromatographic Separations

Column chromatography is the primary method for purifying crude reaction mixtures containing moderately polar organic compounds. For this compound, silica (B1680970) gel is the stationary phase of choice due to its effectiveness in separating molecules based on polarity.

The selection of the mobile phase (eluent) is critical. A non-polar solvent mixed with a more polar one allows for the fine-tuning of the separation. A gradient elution, where the proportion of the polar solvent is gradually increased, is often employed. This allows the non-polar impurities to elute first, followed by the product, and finally any highly polar by-products. The progress of the separation is monitored by Thin-Layer Chromatography (TLC).

Table 2: Proposed Column Chromatography Parameters

ParameterDescriptionExample System
Stationary PhaseThe solid adsorbent through which the solvent and mixture pass.Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent)A solvent system used to move the mixture through the column.A gradient of ethyl acetate in hexane (B92381) (e.g., starting from 5% and increasing to 20-30% ethyl acetate). Dichloromethane can also be used as a base solvent.
Loading TechniqueMethod of applying the crude product to the column.The crude product is dissolved in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorbed onto a small amount of silica gel ("dry loading").
MonitoringTechnique to track the separation.TLC with UV visualization (typically at 254 nm).

Recrystallization and Crystallization Studies

Recrystallization is a powerful technique used to obtain materials in a highly pure, crystalline form, which is often a prerequisite for final product specifications and structural analysis via X-ray crystallography. The principle relies on the differential solubility of the compound in a given solvent at hot and cold temperatures. An ideal solvent will dissolve the compound completely when hot but only sparingly when cold, while impurities remain either fully soluble or insoluble at all temperatures. mt.com

For a biaryl compound like this compound, several common organic solvents can be screened. A structurally related compound, N-(4-Chlorophenyl)-3-nitropyridin-2-amine , has been successfully recrystallized from a diethyl ether solution. nih.gov This suggests that moderately polar solvents are a good starting point. Both single-solvent and two-solvent systems can be effective. rochester.edu In a two-solvent system, the compound is dissolved in a small amount of a "good" solvent (in which it is highly soluble), and a "poor" solvent (in which it is insoluble) is added dropwise until turbidity appears. Gentle heating to redissolve the solid followed by slow cooling can yield high-quality crystals.

Table 3: Potential Recrystallization Solvents

Solvent SystemTypeRationale/Procedure
Ethanol or IsopropanolSingle SolventThe crude solid is dissolved in a minimal amount of hot solvent, filtered if necessary to remove insoluble impurities, and allowed to cool slowly to room temperature, followed by further cooling in an ice bath.
Ethyl Acetate / HexaneTwo-SolventThe compound is dissolved in a minimum of hot ethyl acetate. Hexane is then added slowly until the solution becomes cloudy. The solution is then reheated until clear and allowed to cool slowly.
Dichloromethane / PentaneTwo-SolventSimilar to the ethyl acetate/hexane system, offering a different polarity range that may be effective for removing specific impurities.
Diethyl EtherSingle SolventBased on the successful recrystallization of a structurally similar compound, this solvent could be effective, likely involving slow evaporation or cooling to induce crystallization. nih.gov

Computational Chemistry and Theoretical Studies of 5 Bromo 2 4 Chlorophenyl 3 Nitropyridine

Quantum Chemical Calculations

Quantum chemical calculations are integral to modern chemistry, offering profound insights into the structural, electronic, and reactive properties of molecules. These in silico methods solve the Schrödinger equation (or its density-based equivalent) to model molecular behavior at the atomic level. For a molecule like 5-Bromo-2-(4-chlorophenyl)-3-nitropyridine, these calculations would elucidate the interplay between its distinct chemical moieties: the pyridine (B92270) ring, the nitro group, the bromo substituent, and the chlorophenyl group.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful and widely used computational method that determines the electronic structure of a molecule by focusing on its electron density rather than its complex many-electron wavefunction. DFT studies, typically performed with specific functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311++G(d,p)), would provide a robust theoretical characterization of this compound.

Geometry Optimization and Conformational Analysis

Conformational analysis would involve rotating the phenyl ring relative to the pyridine ring to map the potential energy surface and identify the global energy minimum, which corresponds to the most stable conformer. The optimized geometric parameters, including bond lengths and angles, would be determined for this stable structure.

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals)

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. For this compound, the analysis would involve visualizing the spatial distribution of the HOMO and LUMO to understand which parts of the molecule are involved in electron-donating and electron-accepting interactions.

Table 1: Hypothetical Frontier Molecular Orbital Energies (Note: This table is illustrative as specific data for the target compound is unavailable.)

Parameter Energy (eV)
HOMO Energy (EHOMO) Data not available
LUMO Energy (ELUMO) Data not available
Energy Gap (ΔE) Data not available
Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. It transforms the calculated molecular orbitals into a localized, Lewis-like picture of chemical bonding, representing electron density in terms of atomic lone pairs and bond orbitals.

Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP surface is mapped onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., lone pairs on oxygen or nitrogen atoms) that are susceptible to electrophilic attack. Blue regions denote positive electrostatic potential, indicating electron-deficient areas (e.g., hydrogen atoms) that are prone to nucleophilic attack. For this compound, the MEP surface would likely show strong negative potential around the oxygen atoms of the nitro group, making this a site for interaction with electrophiles. Positive potential would be expected around the hydrogen atoms of the aromatic rings.

Atomic Charge Distribution

Theoretical calculations can also determine the partial charge on each atom in a molecule. This atomic charge distribution provides a quantitative measure of the electron distribution and polarity of chemical bonds. Methods like Mulliken population analysis or Natural Population Analysis (derived from NBO) are used to assign these charges.

In this compound, the analysis would reveal the electronegative character of the nitrogen and oxygen atoms of the nitro group, as well as the chlorine and bromine atoms, which would carry partial negative charges. Conversely, the carbon atoms bonded to these electronegative atoms would exhibit partial positive charges. This information is crucial for understanding the molecule's dipole moment and its potential for intermolecular interactions.

Ab Initio Methods

No specific ab initio studies on this compound have been identified. Such studies, which are based on first principles of quantum mechanics without the use of empirical parameters, would be valuable for accurately determining the molecule's electronic structure, geometry optimization, and molecular properties. Standard ab initio methods that could be applied include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory. These methods would provide a foundational understanding of the molecule's quantum mechanical nature.

Semi-Empirical Methods

There are no specific research articles detailing the application of semi-empirical methods to this compound. These methods, which use parameters derived from experimental data to simplify calculations, could offer a computationally less expensive way to study the molecule's properties. Methods like AM1, PM3, or the more recent PM6 and PM7, could be employed for rapid preliminary analysis of its structure and electronic properties.

Molecular Dynamics (MD) Simulations for Investigating Intermolecular Interactions

No published molecular dynamics (MD) simulations for this compound were found. MD simulations would be instrumental in understanding how this molecule behaves over time and how it interacts with other molecules, such as solvents or biological macromolecules. Such simulations could elucidate intermolecular forces like hydrogen bonding, van der Waals forces, and electrostatic interactions, which are crucial for predicting its physical properties and potential biological activity.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

While experimental spectroscopic data may exist, no computational studies predicting the NMR chemical shifts or IR frequencies for this compound have been located. Theoretical predictions of these parameters, typically performed using Density Functional Theory (DFT) or other quantum chemical methods, are a standard practice to aid in the interpretation of experimental spectra and to confirm molecular structures. For instance, calculated vibrational frequencies could be compared with experimental IR spectra to assign specific vibrational modes.

Reaction Mechanism Simulations and Energetic Profiles

No computational studies on the reaction mechanisms involving this compound have been found. Theoretical simulations could be used to investigate the energetic profiles of potential reactions, such as nucleophilic aromatic substitution. By mapping the potential energy surface and identifying transition states, researchers could predict reaction kinetics and thermodynamics, providing insights into the synthesis and reactivity of the compound.

Quantitative Structure-Activity Relationships (QSAR) within a Theoretical Framework

There are no specific Quantitative Structure-Activity Relationship (QSAR) models reported in the literature that include this compound. QSAR studies are used to correlate the chemical structure of a series of compounds with their biological activity. For a QSAR study to be conducted, a dataset of related molecules with measured biological activities would be required, from which molecular descriptors for this compound could be calculated and used to predict its activity.

Based on a comprehensive search of available scientific literature and chemical databases, there is no specific information available for the compound “this compound.” The search results consistently refer to structurally related but distinct molecules, such as 5-Bromo-2-chloro-3-nitropyridine (B118568) or 5-(4-Chlorophenyl)-2-methylpyridin-3-amine.

Therefore, it is not possible to generate an article that adheres to the strict requirement of focusing solely on “this compound” and the detailed outline provided. Any attempt to do so would necessitate discussing related compounds, which would violate the explicit instructions to not introduce information outside the specified scope.

Advanced Applications in Research Excluding Prohibited Elements

Potential in Materials Science Research

Investigation of Photophysical Properties (e.g., fluorescence, charge transfer)

There is no available scientific literature detailing the investigation of the photophysical properties of 5-Bromo-2-(4-chlorophenyl)-3-nitropyridine. Research into its fluorescence, phosphorescence, quantum yield, excited state lifetimes, or intramolecular charge transfer (ICT) characteristics has not been reported. Consequently, no data tables on these properties can be generated.

Exploration of Electronic Properties for Novel Material Design

Similarly, a thorough search has yielded no studies on the electronic properties of this compound for the purpose of novel material design. There are no published findings regarding its conductivity, semiconducting properties, band gap, or its potential use in electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs).

Research into Supramolecular Chemistry and Non-Covalent Interactions

There is no documented research into the supramolecular chemistry of this compound. Studies concerning its ability to form host-guest complexes, self-assemble into larger architectures, or its specific non-covalent interactions (such as hydrogen bonding, halogen bonding, or π-π stacking) with other molecules are absent from the available scientific literature.

Due to the lack of published research in these specific areas, it is not possible to provide detailed research findings or generate the requested data tables for this compound.

Future Research Directions and Open Questions

Untapped Synthetic Avenues for 5-Bromo-2-(4-chlorophenyl)-3-nitropyridine and its Analogues

While the direct synthesis of This compound is not prominently documented, its synthesis can be logically proposed through modern cross-coupling methodologies. A primary untapped avenue lies in the palladium-catalyzed coupling of a suitable di-halogenated nitropyridine with an appropriate organometallic reagent.

A plausible and unexplored route is the Suzuki-Miyaura cross-coupling reaction. wikipedia.orgorganic-chemistry.orglibretexts.org This would involve the reaction of 5-bromo-2-chloro-3-nitropyridine (B118568) , a known precursor, with (4-chlorophenyl)boronic acid . chemicalbook.com The differential reactivity of the C-Cl versus C-Br bond under specific catalytic conditions presents an opportunity for selective functionalization at the 2-position.

Proposed Suzuki-Miyaura Coupling Reaction:

Reaction scheme showing the proposed Suzuki-Miyaura coupling of 5-bromo-2-chloro-3-nitropyridine with (4-chlorophenyl)boronic acid to yield this compound.

Further research should focus on optimizing this transformation by screening various palladium catalysts, ligands, bases, and solvent systems to achieve high yields and selectivity. Beyond this initial synthesis, a significant untapped area is the creation of a diverse library of analogues. By substituting (4-chlorophenyl)boronic acid with a wide array of functionalized aryl and heteroaryl boronic acids, a vast chemical space can be explored.

Alternative cross-coupling methods like the Stille reaction, which couples organotin reagents with organic halides, also represent a viable, unexplored synthetic route. orgsyn.orgharvard.edulibretexts.orgorganic-chemistry.orgwikipedia.org The table below outlines potential synthetic targets for creating a library of analogues based on this scaffold.

Table 1: Proposed Library of 2-Aryl-5-bromo-3-nitropyridine Analogues via Cross-Coupling

R-Group (at position 2)Proposed Coupling PartnerPotential Synthetic Method
4-Methoxyphenyl(4-Methoxyphenyl)boronic acidSuzuki-Miyaura Coupling
3,5-Difluorophenyl(3,5-Difluorophenyl)boronic acidSuzuki-Miyaura Coupling
2-ThienylThiophene-2-boronic acidSuzuki-Miyaura Coupling
4-(Trifluoromethyl)phenyl(4-Trifluoromethyl)phenyl)stannaneStille Coupling
4-Pyridyl4-Pyridylboronic acidSuzuki-Miyaura Coupling

Deeper Mechanistic Insights into its Reactivity Profile

The reactivity of This compound is governed by the electronic interplay of its substituents. The nitro group at the 3-position strongly deactivates the pyridine (B92270) ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). mdpi.comresearchgate.net The bromine atom at the 5-position and the nitro group itself are potential leaving groups in SNAr reactions.

An open question is the regioselectivity of nucleophilic attack. Will a nucleophile preferentially displace the bromine at C5 or the nitro group at C3? While the nitro group is a potent activating group, its direct displacement by nucleophiles in 3-nitropyridines has been observed. nih.gov Mechanistic studies are required to determine the kinetic and thermodynamic products of such reactions.

Key Mechanistic Questions to Address:

Regioselectivity of SNAr: Does nucleophilic attack occur at C5 (displacing Br) or C3 (displacing NO2)? How does the nature of the nucleophile (e.g., thiols, amines, alkoxides) influence this selectivity?

Steric Hindrance: How does the bulky 2-(4-chlorophenyl) group influence the rate and regioselectivity of nucleophilic attack?

Competing Reaction Pathways: Can other reactions, such as Vicarious Nucleophilic Substitution (VNS), occur at the C4 or C6 positions under strongly basic conditions? acs.org

Reduction of the Nitro Group: What are the optimal conditions for the selective reduction of the nitro group to an amino group, and how does this transformation alter the reactivity of the remaining bromo-substituent?

Kinetic studies, trapping of reaction intermediates, and isotopic labeling experiments would provide deeper insights into the operative reaction mechanisms.

Expansion of Theoretical Modeling to Complex Reaction Systems

Computational chemistry offers a powerful tool for predicting and understanding the behavior of This compound . To date, no specific theoretical studies on this molecule have been reported. Expanding theoretical modeling to this system could provide invaluable insights that complement experimental work.

Density Functional Theory (DFT) calculations could be employed to investigate the molecule's ground-state properties. researchgate.netnih.gov These calculations can predict molecular geometry, vibrational frequencies, and electronic properties such as the molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO/LUMO). This information is crucial for rationalizing the molecule's reactivity. For instance, the MEP can indicate sites susceptible to nucleophilic or electrophilic attack, while the HOMO-LUMO gap can provide information about its electronic transitions and potential as a chromophore. researchgate.net

Furthermore, theoretical modeling can be extended to explore the mechanisms of proposed reactions. Calculating the energy profiles of reaction pathways, including transition states and intermediates for SNAr reactions, can help predict regioselectivity and reaction kinetics. nih.gov

Table 2: Proposed Parameters for Theoretical Investigation

Computational MethodProperty/Parameter to InvestigatePotential Insight
DFT (e.g., B3LYP/6-311G**)Optimized Molecular GeometryBond lengths, bond angles, dihedral angles.
DFTMolecular Electrostatic Potential (MEP)Identification of electron-rich and electron-deficient regions; prediction of reactive sites.
Time-Dependent DFT (TD-DFT)Electronic Absorption Spectra (UV-Vis)Prediction of λmax and correlation with electronic structure.
DFTTransition State SearchingElucidation of reaction mechanisms (e.g., SNAr); prediction of activation barriers and regioselectivity.
Quantum Theory of Atoms in Molecules (QTAIM)Bond Critical Point AnalysisCharacterization of intramolecular interactions.

New Research Applications in Emerging Chemical Fields

The structural motifs within This compound suggest its potential as a versatile building block in several emerging chemical fields. The exploration of its applications is a significant future research direction.

Medicinal Chemistry: Aryl-substituted pyridines are privileged structures in drug discovery. The title compound could serve as a scaffold for the synthesis of novel kinase inhibitors, anti-inflammatory agents, or anti-cancer compounds. The bromine atom provides a handle for further diversification via cross-coupling reactions, allowing for the rapid generation of compound libraries for biological screening.

Materials Science: Bipyridyl and other functionalized pyridine compounds are used in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and nonlinear optical materials. nih.gov The conjugated system in This compound , particularly after further functionalization, could give rise to interesting photophysical properties. Research into its fluorescence, phosphorescence, and charge-transport properties is warranted.

Agrochemicals: Nitropyridine derivatives are known to possess insecticidal and herbicidal properties. The unique substitution pattern of the title compound makes it and its derivatives interesting candidates for screening in agrochemical discovery programs.

Catalysis: Functionalized pyridines can act as ligands for transition metal catalysts. The nitrogen atom of the pyridine ring and potentially the oxygen atoms of the nitro group could coordinate to metal centers, making this scaffold a candidate for the development of novel ligands for catalysis.

The systematic exploration of these potential applications will depend on the successful development of robust synthetic routes and a thorough understanding of the molecule's fundamental reactivity.

Q & A

Q. What are the critical parameters for optimizing the synthesis of 5-Bromo-2-(4-chlorophenyl)-3-nitropyridine to ensure high yield and purity?

  • Methodological Answer : The synthesis involves halogenation and nitration steps, where temperature control is critical. For bromination, maintaining temperatures below 0°C minimizes side reactions and improves selectivity . Nitration requires gradual addition of nitric acid at 25–30°C to prevent decomposition of intermediates . Post-synthesis purification via recrystallization (e.g., using chloroform) enhances purity, as demonstrated in analogous nitropyridine derivatives . Yield optimization can be tracked using HPLC with a C18 column (90:10 acetonitrile/water mobile phase).

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR in CDCl₃ to resolve aromatic proton environments and confirm substituent positions (e.g., bromine at position 5, nitro at position 3) .
  • X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) provides precise bond angles and dihedral angles. For example, the nitro group at position 3 creates a 126.2° angle with the pyridine ring, influencing steric interactions .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (MW = 313.53 g/mol) with electrospray ionization (ESI+) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can map electron density to identify reactive sites. For instance, the bromine atom at position 5 has a low electron density (Mulliken charge: +0.23), making it susceptible to substitution by nucleophiles like hydroxide or amines . Transition-state simulations (e.g., using Gaussian 16) further reveal activation energies for specific pathways, aiding in solvent selection (e.g., DMF for SNAr reactions) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions. Standardize protocols by:
  • Control Variables : Use consistent cell lines (e.g., HeLa for cytotoxicity) and solvent controls (DMSO ≤0.1% v/v) .
  • Dose-Response Curves : Compare IC₅₀ values under identical pH and temperature conditions. For example, antimicrobial activity may vary by >50% between pH 7.4 and 6.8 .
  • Structural Analogs : Cross-reference with analogs like 5-Bromo-2-fluoro-3-nitropyridine to isolate substituent effects .

Q. What strategies are recommended for designing multi-step reactions using this compound as a key intermediate?

  • Methodological Answer :
  • Coupling Reactions : Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃, 80°C) can replace bromine with aryl groups .
  • Nitro Reduction : Catalytic hydrogenation (H₂, 10% Pd/C, ethanol) converts the nitro group to an amine, enabling peptide conjugation .
  • Crystallization Optimization : For intermediates, use solvent mixtures (e.g., chloroform/hexane) to improve crystal quality for XRD analysis .

Methodological Design & Data Analysis

Q. How should factorial design be applied to study the compound’s stability under varying storage conditions?

  • Methodological Answer : A 2³ factorial design evaluates temperature (4°C vs. 25°C), humidity (30% vs. 60% RH), and light exposure (dark vs. UV). Monitor degradation via HPLC every 7 days. For example, accelerated degradation at 25°C/60% RH correlates with nitro group hydrolysis, forming 3-hydroxypyridine derivatives .

Q. What advanced statistical methods are suitable for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :
  • QSAR Modeling : Use partial least squares (PLS) regression to correlate descriptors (e.g., LogP, polar surface area) with bioactivity. For example, a LogP >2.5 enhances blood-brain barrier penetration in neuroactive analogs .
  • Cluster Analysis : Group derivatives by substituent electronegativity (Hammett σ constants) to identify activity trends .

Handling Complex Data

Q. How can discrepancies between computational predictions and experimental reaction outcomes be addressed?

  • Methodological Answer :
  • Error Source Identification : Compare DFT-predicted vs. observed regioselectivity. If bromine substitution deviates, check solvent effects (e.g., solvation models in COSMO-RS) .
  • Experimental Validation : Run control reactions with deuterated analogs to isolate kinetic vs. thermodynamic pathways .

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5-Bromo-2-(4-chlorophenyl)-3-nitropyridine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.